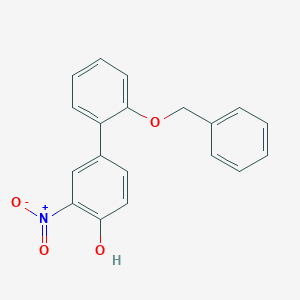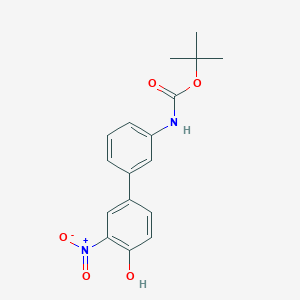![molecular formula C16H16N2O5S B6383100 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261991-54-1](/img/structure/B6383100.png)
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is a synthetic compound that has a wide range of applications in scientific research. It is a nitro-containing compound, which is a type of organic compound that contains nitrogen and oxygen atoms. This compound has been used in many different types of experiments, including those related to biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been used in a variety of scientific research applications. It has been used in studies related to biochemistry, pharmacology, and toxicology. It has also been used to study the effects of nitro compounds on cellular metabolism and the mechanisms of action of certain drugs. In addition, it has been used in studies related to the development of new drugs and the design of novel drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biological activity. It is thought to act as a pro-drug, which means that it needs to be activated by certain enzymes before its effects can be seen. Once activated, it is believed to interact with certain proteins and enzymes in the cell, which leads to its desired effects.
Biochemical and Physiological Effects
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have effects on the immune system, including the induction of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it ideal for use in experiments. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it does have some limitations. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for 2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. One potential direction is to further explore its biochemical and physiological effects. This could include further studies on its anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, further studies could be conducted to explore its effects on the immune system and its potential uses in drug delivery systems. Another potential direction for this compound is to explore its potential uses in drug development. This could include further studies on its mechanism of action and its potential use as a pro-drug. Finally, further studies could be conducted to explore its potential uses in other areas, such as food safety and environmental protection.
Méthodes De Synthèse
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, can be synthesized using a three-step process. The first step involves the reaction of pyrrole with 4-nitrobenzene-1-sulfonyl chloride in the presence of an acid catalyst. The second step involves the addition of sodium hydroxide to the reaction mixture, which forms the desired product. The third step involves the recrystallization of the product to obtain a pure sample.
Propriétés
IUPAC Name |
2-nitro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16-7-6-13(11-15(16)18(20)21)12-4-3-5-14(10-12)24(22,23)17-8-1-2-9-17/h3-7,10-11,19H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYUUVPGOUFVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686343 |
Source


|
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261991-54-1 |
Source


|
| Record name | 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)





![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)



![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)